molecular formula C15H24N2O2 B5098148 N-[(3,5-dimethoxyphenyl)methyl]-1-methylpiperidin-4-amine

N-[(3,5-dimethoxyphenyl)methyl]-1-methylpiperidin-4-amine

Cat. No.: B5098148
M. Wt: 264.36 g/mol
InChI Key: PRZRZTXSOFKCNJ-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a 3,5-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-1-methylpiperidin-4-amine typically involves the following steps:

    Formation of the 3,5-dimethoxyphenylmethyl intermediate: This can be achieved through the reaction of 3,5-dimethoxybenzyl chloride with a suitable nucleophile, such as sodium azide, followed by reduction to obtain the corresponding amine.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.

    Coupling of the intermediates: The final step involves the coupling of the 3,5-dimethoxyphenylmethyl intermediate with the piperidine ring. This can be achieved through a reductive amination reaction using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents such as sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]-1-methylpiperidin-4-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,5-dimethoxyphenyl)methyl]-1-[4-(methylthio)phenyl]methanamine: Similar structure with a methylthio group.

    5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide: Contains a triazole and oxazole ring.

Uniqueness

N-[(3,5-dimethoxyphenyl)methyl]-1-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 3,5-dimethoxyphenylmethyl group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-17-6-4-13(5-7-17)16-11-12-8-14(18-2)10-15(9-12)19-3/h8-10,13,16H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZRZTXSOFKCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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